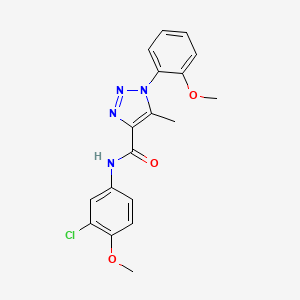
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some new 1,2,4-triazole derivatives, including compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and found to possess good or moderate antimicrobial activities against test microorganisms. The synthesis involved various ester ethoxycarbonylhydrazones reacting with primary amines, leading to the creation of compounds with potential as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole compound, closely related to the compound of interest, has demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium. Its efficiency reached up to 98% at certain concentrations, indicating its potential as a highly effective corrosion inhibitor. The inhibition process is attributed to the adsorption of the triazole compound on the steel surface, fitting well with Langmuir’s adsorption isotherm model (Bentiss et al., 2009).
Electronic and Optical Properties Analysis
A study focusing on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share a core structural motif with the compound , highlighted the significance of experimental and theoretical analysis on their geometric parameters, electronic, nonlinear optical properties, and spectroscopic characteristics. Through DFT calculations and experimental methods, insights into the electronic properties, including ionization potential, electron affinity, and energy gap, were obtained, emphasizing the compounds' potential in electronic and optical applications (Beytur & Avinca, 2021).
Antitumor and Cytotoxicity Potential
The synthesis and evaluation of certain 1,2,4-triazole derivatives have been conducted with a focus on their potential antitumor activities. These studies aim to identify new therapeutic agents, where compounds structurally related to N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are synthesized and their efficacy against various cancer cell lines is assessed. The investigations into these compounds' biological activities are crucial for the development of novel antitumor treatments (Stevens et al., 1984).
Synthesis and Chemical Analysis
Extensive synthetic work on 1,2,4-triazole derivatives, including methodologies for creating compounds with potential biological and chemical utility, illustrates the wide-ranging scientific interest in these molecules. Research includes the development of new synthetic routes, characterization techniques, and the exploration of their chemical properties, underscoring the compound's relevance in synthetic organic chemistry and drug development processes (Guirado et al., 2016).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-8-9-15(25-2)13(19)10-12)21-22-23(11)14-6-4-5-7-16(14)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDDPPZLBUHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

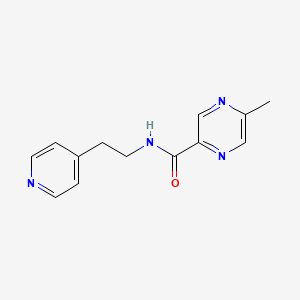
![3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)
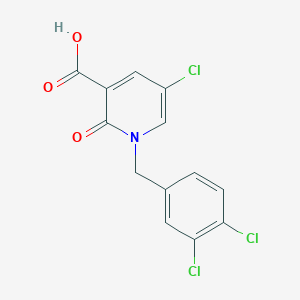
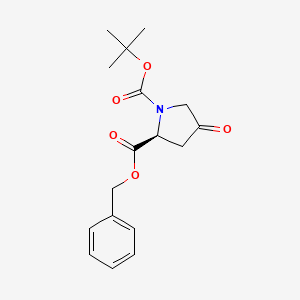
![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)
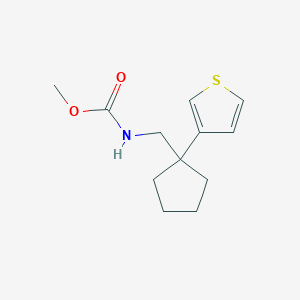
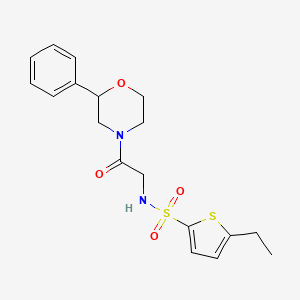
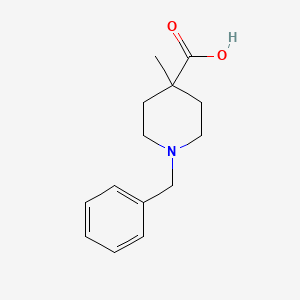

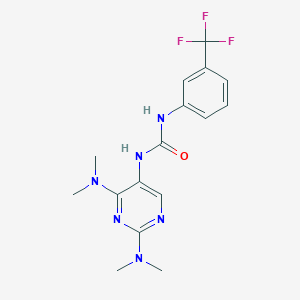
![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)